molecular formula C9H10ClF4N B6200601 {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2680530-44-1

{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B6200601
CAS RN: 2680530-44-1
M. Wt: 243.6
InChI Key:
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Description

5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, also known as 5-Fluoro-2-methylphenyl-trifluoromethyl-methyl-amine hydrochloride, is an organic compound belonging to the class of amines. It is a white crystalline solid which is soluble in water and polar organic solvents. It has a molecular formula of C7H7F3N•HCl and a molecular weight of 193.59 g/mol. 5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an important intermediate for the synthesis of a variety of pharmaceuticals and other organic compounds.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals and other organic compounds. It has also been used in the synthesis of a variety of fluorinated molecules, such as fluorinated amino acids and fluorinated peptides. In addition, it has been used as a reagent in the synthesis of other organic compounds, such as fluorinated imidazoles and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is not well understood. However, it is thought to act as a proton donor, which is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of other molecules, such as enzymes, receptors, and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride are not well understood. However, it is thought to interact with a variety of enzymes and other proteins, which may lead to changes in the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the major advantages is its low toxicity, which makes it suitable for use in a variety of experiments. It is also relatively inexpensive and easy to obtain. However, it is not very stable and can decompose at higher temperatures.

Future Directions

The potential applications of 5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride are vast. It could be used in the synthesis of a variety of pharmaceuticals, as well as other organic compounds. It could also be used in the synthesis of fluorinated molecules, such as fluorinated amino acids and fluorinated peptides. In addition, it could be used in the synthesis of other organic compounds, such as fluorinated imidazoles and fluorinated aromatic compounds. Finally, it could be used in the development of new drugs and therapies.

Synthesis Methods

5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of 2-methyl-5-fluorophenol with trifluoromethyl iodide, followed by the addition of hydrochloric acid. This reaction produces a mixture of 5-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride and trifluoromethyl amine hydrochloride. The two compounds can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 5-fluoro-2-(trifluoromethyl)benzyl chloride with methylamine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "5-fluoro-2-(trifluoromethyl)benzyl chloride", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-fluoro-2-(trifluoromethyl)benzyl chloride is added to a solution of methylamine in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: A base such as sodium hydroxide or potassium carbonate is added to the reaction mixture to neutralize any unreacted acid.", "Step 4: The product is extracted from the reaction mixture using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: The product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 6: The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or ethanol.", "Step 7: The product is dried under vacuum to obtain the final product, {[5-fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride." ] }

CAS RN

2680530-44-1

Molecular Formula

C9H10ClF4N

Molecular Weight

243.6

Purity

95

Origin of Product

United States

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